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Introduction

Sucrose 6'-laurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant with
significant applications in the food industry as an emulsifier.[1][2] Its amphipathic nature,
possessing a hydrophilic sucrose head and a lipophilic laurate tail, allows it to effectively
reduce the interfacial tension between oil and water phases, thereby stabilizing emulsions.[2][3]
This document provides detailed application notes and protocols for the use of Sucrose 6'-
laurate in food technology, focusing on its functional properties, regulatory status, and practical
implementation in food formulations.

Sucrose laurate is a white to off-white powder and is a component of the broader category of
sucrose fatty acid esters.[1] These esters are known for their wide range of Hydrophilic-
Lipophilic Balance (HLB) values, which allows for their use in various emulsion types.[2]
Sucrose monolaurate has a high HLB value, typically around 16, making it an excellent oil-in-
water emulsifier.[3] It is stable over a pH range of 4 to 8 and can withstand heating up to
185°C, rendering it suitable for a variety of food processing conditions.[2]

Regulatory Status

The U.S. Food and Drug Administration (FDA) has approved the use of sucrose fatty acid
esters as direct food additives.[4] Sucrose, a primary component of sucrose laurate, is
Generally Recognized as Safe (GRAS).[5] The safety of various fatty acids, including lauric
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acid, has also been assessed and they are considered safe for use in food and cosmetics.[4]
For specific applications and regions, it is recommended to consult the latest regulatory
guidelines.

Applications in Food Technology

Sucrose 6'-laurate is primarily utilized in the food industry to create and stabilize oil-in-water
emulsions. Its high HLB value makes it particularly effective in incorporating small amounts of
oil-based ingredients into aqueous systems.

Key applications include:

e Beverages: It is used to emulsify flavoring oils, colors, and oil-soluble vitamins and
nutraceuticals (e.g., omega-3 fatty acids) into clear beverages, preventing ringing and
sedimentation.[6]

 Dairy Products: In products like ice cream and flavored milk, it helps to improve texture,
prevent fat separation, and enhance mouthfeel.

o Confections and Bakery: It can be used in frostings, chewing gum, and baked goods to
improve texture and stability.[7]

e Sauces and Dressings: It aids in the formation of stable emulsions in products like
mayonnaise and salad dressings.

» Antimicrobial Agent: Studies have shown that sucrose laurate can inhibit the growth of
thermophilic spores, suggesting its potential as a preservative adjunct in low-acid canned
foods.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Sucrose 6'-laurate.

Table 1: Physicochemical Properties of Sucrose Laurate
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Property Value Reference
Molecular Formula C24H44012 [1]
Molecular Weight 524.6 g/mol [1]
Appearance White to off-white powder [1]
HLB Value (monolaurate) ~16 [3]
Melting Point 40 - 60 °C [2]
pH Stability Range 4-8 [2]
Thermal Stability Upto 185 °C [2]

Table 2: Recommended Usage Levels of Sucrose Esters of Fatty Acids in Beverages

Maximum Use

Food Category Food Use Reference
Level (mg/kg)

Table waters and soda

14.1.1.2 220 [6]
water

14.1.2.1 Fruit Juice 220 [6]
Water-based flavored

14.1.4 220 [6]

drinks

Carbonated water-
14.1.4.1 195 [6]
based flavored drinks

Non-carbonated

14.1.4.2 water-based flavored 50 [6]
drinks
Coffee, coffee

14.1.5 substitutes, tea, 100 [6]

herbal infusions

Experimental Protocols
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Protocol for Preparation of a Beverage Emulsion

This protocol describes the preparation of a stable oil-in-water beverage emulsion using
Sucrose 6'-laurate.

Materials:
e Sucrose 6'-laurate powder
e Flavoring oll (e.g., orange oil, lemon oil)
e Distilled water
e High-shear mixer (e.g., homogenizer, microfluidizer)
» Beakers and magnetic stirrer
Procedure:
o Preparation of the Aqueous Phase:
o Weigh the required amount of distilled water into a beaker.

o Add the desired concentration of Sucrose 6'-laurate (typically 0.05% to 0.5% wi/w) to the
water while stirring with a magnetic stirrer.

o Gently heat the solution to 40-50°C to facilitate the dissolution of the sucrose ester.
Continue stirring until a clear solution is obtained.

e Preparation of the Oil Phase:

o Weigh the flavoring oil in a separate container. The oil phase concentration is typically low
in beverages (e.g., 0.1% to 1% w/w).

e Pre-emulsification:

o Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with the
magnetic stirrer.
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o Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

e Homogenization:
o Transfer the pre-emulsion to a high-shear mixer.

o Homogenize the mixture at high speed. The specific parameters (pressure, time) will
depend on the equipment used and the desired particle size of the emulsion. For example,
using a high-pressure homogenizer, one might process the emulsion at 20-30 MPa for 2-3
passes.

o Evaluation of the Emulsion:
o Visually inspect the emulsion for any signs of phase separation.

o Measure the particle size distribution using a laser diffraction particle size analyzer. A
smaller and narrower distribution indicates a more stable emulsion.

o Store the emulsion under relevant conditions (e.g., refrigerated, ambient) and monitor for
stability over time by observing creaming or sedimentation.

Protocol for Evaluation of Emulsion Stability

This protocol outlines methods to assess the stability of the prepared emulsion.

Materials:

Prepared beverage emulsion

Graduated cylinders or test tubes

Centrifuge (optional)

Particle size analyzer

Microscope

Procedure:
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e Creaming Index:

(¢]

Pour a known volume of the emulsion into a graduated cylinder and seal it.

o Store the cylinder at a specific temperature (e.g., 4°C or 25°C) and observe it at regular
intervals (e.g., every 24 hours for a week).

o Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).

o Calculate the Creaming Index (Cl) as: Cl (%) = (Hc / Ht) * 100. A lower CI indicates higher
stability.

o Accelerated Stability Test (Centrifugation):
o Place a sample of the emulsion in a centrifuge tube.
o Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes).

o Observe the sample for any phase separation. This method provides a rapid assessment
of long-term stability.

o Particle Size Analysis:

o Measure the particle size of the emulsion immediately after preparation and at set time
points during storage.

o An increase in the average particle size over time (due to coalescence) indicates emulsion
instability.

e Microscopic Observation:
o Place a drop of the emulsion on a microscope slide and cover with a coverslip.

o Observe the emulsion under a light microscope to visualize the oil droplets. Changes in
droplet size and distribution over time can indicate instability.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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